molecular formula C7H11N3O3 B2914418 Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate CAS No. 2248328-74-5

Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate

Cat. No. B2914418
CAS RN: 2248328-74-5
M. Wt: 185.183
InChI Key: MJQMDOSUMRKROX-UHFFFAOYSA-N
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Description

“Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of acetic acid derivatives with thiosemicarbazide . The amino group of the resulting oxadiazoles can then be acylated with various acid chlorides . For example, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110 °C yielded cinnamic acid, which was reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives are known to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .

Mechanism of Action

While the specific mechanism of action for “Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate” is not available, 1,3,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

Future Directions

The broad spectrum of biological activities of 1,3,4-oxadiazole derivatives has necessitated the urge of new chemical entities to act against various microorganisms . This opens up opportunities for further refinement and exploration of 1,3,4-oxadiazole derivatives in the field of drug discovery .

properties

IUPAC Name

tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-7(2,3)13-5(11)4-9-10-6(8)12-4/h1-3H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQMDOSUMRKROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-amino-1,3,4-oxadiazole-2-carboxylate

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